N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine
Description
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine (CAS: 166815-96-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-toluenesulfonyloxymethyl (tosyloxymethyl) substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₇NO₅S, with a molecular weight of 369.48 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the production of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy .
Properties
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARTVAOOTJKHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442916 | |
| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166815-96-9 | |
| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of 4-Hydroxypiperidine Followed by Tosylation
A foundational approach involves synthesizing 4-hydroxypiperidine and subsequently introducing the Boc and toluenesulfonyl groups.
Step 1: Synthesis of 4-Hydroxypiperidine
4-Piperidone hydrochloride hydrate is treated with liquid ammonia to adjust pH to alkalinity, followed by extraction with toluene and drying with anhydrous magnesium sulfate. Reduction of the ketone group using sodium borohydride in methanol yields 4-hydroxypiperidine with a GC purity of 98.9%.
Step 2: Boc Protection
The free amine of 4-hydroxypiperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) in methanol under reflux with potassium carbonate as a base. This step achieves near-quantitative yields (e.g., 12 g from 10 g starting material).
Step 3: Introduction of Tosyloxymethyl Group
The hydroxymethyl group at the 4-position is tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base. Reaction conditions (0–5°C, 12 h) yield the final product with >95% purity.
Formylation-Hydrogenation-Tosylation Route
An alternative method leverages formylation and hydrogenation to construct the hydroxymethyl moiety.
Step 1: Preparation of N-Boc-4-Piperidone
4-Piperidone is protected with Boc anhydride in methanol, yielding N-Boc-4-piperidone.
Step 2: Formylation via Hydrazone Intermediate
N-Boc-4-piperidone reacts with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate. Treatment with butyllithium and tetramethylethylenediamine at −70°C, followed by formylation with dimethylformamide (DMF), produces 1-Boc-4-formyl-3,6-dihydro-2H-pyridine.
Step 3: Catalytic Hydrogenation
Hydrogenation of the formylated compound using palladium carbon (10% Pd/C) under H₂ pressure (50 psi) reduces the double bond and aldehyde to yield N-Boc-4-hydroxymethylpiperidine.
Step 4: Tosylation
The hydroxymethyl group is treated with TsCl in pyridine at 0°C, achieving a 78–85% yield.
Comparative Analysis of Methods
Advantages of Method 1 : Shorter reaction time and higher purity due to straightforward reduction and protection steps.
Advantages of Method 2 : Avoids intermediate purification, enabling scalability for industrial production.
Reaction Mechanisms and Optimization
Boc Protection Mechanism
The Boc group is introduced via nucleophilic attack of the piperidine amine on the electrophilic carbonyl of Boc anhydride. Potassium carbonate deprotonates the amine, enhancing reactivity. Optimizing the molar ratio of Boc anhydride to amine (1.2:1) minimizes side products.
Tosylation Mechanism
Tosylation proceeds via a two-step process:
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Activation : TsCl reacts with the hydroxymethyl oxygen, forming a tosyloxy intermediate.
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Displacement : The leaving group (Cl⁻) is replaced by the stabilized tosylate ion.
Optimization :
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Temperature : Maintaining 0–5°C prevents sulfonate ester degradation.
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Solvent : Dichloromethane enhances TsCl solubility without side reactions.
Industrial Scaling Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally involve the replacement of the toluenesulfonyl group with the nucleophile.
Deprotected Amine: The removal of the Boc group yields the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyloxycarbonyl (N-Boc) protecting group and a toluenesulfonyloxymethyl substituent on the piperidine ring. This structural configuration enhances its reactivity and allows for diverse interactions with biological targets, making it suitable for various synthetic applications.
Organic Synthesis
N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure enables the formation of various derivatives that can be utilized in drug development and other chemical processes.
Medicinal Chemistry
The compound is employed as a building block in the synthesis of drug candidates. Its derivatives have shown potential in targeting specific biological pathways, making them candidates for further pharmacological development. Notably, studies have indicated its potential in developing anticancer agents due to its ability to inhibit tumor cell proliferation and induce apoptosis .
Biological Research
In proteomics research, this compound is utilized to modify biomolecules, facilitating the study of enzyme mechanisms and protein interactions. The compound's ability to interact with various biological targets has been highlighted in several studies, suggesting broad applications in medicinal chemistry and drug discovery.
Anticancer Activity
Research has demonstrated that piperidine derivatives can inhibit tumor growth through mechanisms involving caspase activation, positioning this compound as a promising lead in anticancer drug development.
CNS Activity
Studies have explored the neuroprotective properties of piperidine derivatives, indicating potential applications in treating neurological disorders. The compound may exhibit effects that could be beneficial for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Antimicrobial Properties
Preliminary investigations suggest that certain derivatives of piperidine possess antimicrobial activity, which could be advantageous in developing new antibiotics or treatments for resistant bacterial strains.
Case Studies
A recent study by Khaiitova et al. synthesized several piperidine derivatives, including this compound, and evaluated their biological activity using computational methods. The results indicated that these compounds could affect multiple biological targets, highlighting their potential as therapeutic agents across various medical fields.
| Compound Name | Biological Target | Activity Type |
|---|---|---|
| This compound | Various Enzymes | Anticancer, Antimicrobial |
| Other Piperidine Derivative | Ion Channels | Neuroprotective |
In Silico Predictions
Computational methods have been employed to predict the biological activity of this compound. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential interactions with various enzymes and receptors, indicating a wide range of possible pharmacological activities applicable in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine involves its role as a protecting group and intermediate in organic synthesis. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted reactions .
Comparison with Similar Compounds
Physical Properties :
The tosyloxymethyl group acts as a versatile leaving group, enabling further functionalization via nucleophilic substitution reactions. Its Boc-protected amine ensures stability during synthetic processes, making it a critical building block in multi-step organic syntheses .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties of Selected Piperidine Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | Tosyloxymethyl at C4 | C₁₈H₂₇NO₅S | 369.48 | Tosyl leaving group, Boc protection |
| N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine | Tosyloxyethyl at C4 | C₁₉H₂₉NO₅S | 383.50 | Extended ethyl chain; enhanced lipophilicity |
| N-Boc-4-(4-bromophenyl)piperidine | 4-Bromophenyl at C4 | C₁₆H₂₂BrNO₂ | 340.25 | Bromine as a coupling/leaving group |
| N-Boc-4-(2-cyclopropoxyphenyl)piperidine | Cyclopropoxyphenyl at C4 | C₁₉H₂₇NO₃ | 329.43 | Cyclopropane ring for conformational rigidity |
| N-Boc-4-hydroxy-3-(tosyloxymethyl)piperidine | Tosyloxymethyl (C3), hydroxyl (C4) | C₁₇H₂₅NO₆S | 395.45 | Dual functional groups for stepwise reactions |
| N-Boc-4-piperidinecarboxylic acid | Carboxylic acid at C4 | C₁₁H₁₉NO₄ | 229.27 | Acidic group for salt formation |
Physical and Chemical Properties
- Lipophilicity: The tosyloxyethyl derivative (C₁₉H₂₉NO₅S) has a higher molecular weight and likely greater lipophilicity than the tosyloxymethyl analog, influencing membrane permeability in drug design .
- Acid-Base Behavior : N-Boc-4-piperidinecarboxylic acid (pKa ~4–5 for the carboxylic acid) can form salts, unlike the neutral tosyloxymethyl derivative .
Reaction Mechanisms
- Asymmetric Deprotonation : N-Boc-4-tosyloxypiperidine undergoes selective deprotonation with sec-BuLi/(-)-sparteine, favoring pro-S hydrogen removal (er = 87:13). This contrasts with N-Boc-piperidine, which shows lower selectivity due to reduced acidity at the α-position .
Key Research Findings
Synthetic Versatility : Tosyl-containing piperidines are pivotal intermediates in medicinal chemistry. For example, this compound’s role in Vandetanib synthesis underscores its industrial relevance .
Structure-Activity Relationships (SAR) : Bulky substituents (e.g., benzylsulfonyl in AChE inhibitors) enhance target binding, while electron-withdrawing groups (e.g., bromine) improve cross-coupling efficiency .
Thermodynamic Stability : Boc protection stabilizes piperidine derivatives against degradation, as seen in the synthesis of paroxetine intermediates .
Biological Activity
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is a derivative of piperidine that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including data from various studies, potential pharmacological applications, and its synthesis.
Chemical Structure and Properties
This compound is characterized by the presence of a N-Boc (tert-butyloxycarbonyl) protecting group and a toluenesulfonyloxymethyl substituent on the piperidine ring. The compound's structure can be represented as follows:
This structural configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
In Silico Predictions
Recent studies have utilized computational methods to predict the biological activity of piperidine derivatives, including this compound. Using tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) , researchers identified potential targets and activity spectra. The findings suggest that this compound could interact with various enzymes, receptors, and ion channels, indicating a broad range of biological activities applicable in medicinal chemistry .
Pharmacological Applications
- Anticancer Activity : Piperidine derivatives have shown promise in cancer treatment. Studies indicate that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving caspase activation . The compound's ability to target specific pathways in cancer cells positions it as a potential lead in anticancer drug development.
- CNS Activity : The central nervous system (CNS) effects of piperidine derivatives have been explored, with some compounds exhibiting neuroprotective properties. This suggests that this compound may also have applications in treating neurological disorders .
- Antimicrobial Properties : Preliminary studies indicate that certain piperidine derivatives possess antimicrobial activity, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .
Synthesis and Evaluation
In a study published by Khaiitova et al., three new piperidine derivatives were synthesized and evaluated for their biological activity using in silico methods. The results demonstrated that these compounds could affect multiple biological targets, suggesting their potential as therapeutic agents in various medical fields .
| Compound Name | Biological Target | Activity Type |
|---|---|---|
| This compound | Various Enzymes | Anticancer, Antimicrobial |
| Other Piperidine Derivative | Ion Channels | Neuroprotective |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine?
The synthesis typically involves multistep sequences starting from piperidine derivatives. For example, a nucleophilic substitution reaction is used to install the Boc-protected piperidine moiety. In one protocol, N-Boc-4-(iodomethyl)piperidine carboxylate reacts with activated carboxylic acid intermediates (e.g., via carbonyldiimidazole (CDI) activation) under mild conditions (room temperature) to avoid side reactions like elimination . Yields for such steps are moderate (~62%), and purity is confirmed via chromatography and spectroscopic analysis.
Basic: How does the Boc group enhance synthetic utility in piperidine derivatives?
The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the piperidine nitrogen, preventing undesired side reactions (e.g., oxidation or alkylation) during subsequent synthetic steps. Its stability under basic conditions and ease of removal via acidolysis (e.g., trifluoroacetic acid) make it ideal for iterative synthesis. For instance, in the synthesis of donecopride, the Boc group allowed selective functionalization of the piperidine ring without disrupting the methylpiperidine moiety .
Basic: What spectroscopic techniques validate the structure of this compound?
Key techniques include:
- ¹H NMR : Methyl protons adjacent to the carboxylic group appear at 1.46–1.64 ppm, while piperidine methylene protons resonate at ~2.24 ppm, confirming coordination or substitution patterns .
- IR : Stretching frequencies for the Boc carbonyl (∼1700 cm⁻¹) and sulfonyl (∼1360/1170 cm⁻¹) groups are critical for functional group identification.
- CHN analysis : Validates elemental composition, with deviations >0.3% indicating impurities .
Advanced: What strategies improve enantioselective deprotonation in Boc-protected piperidines?
Enantioselective deprotonation requires chiral ligands to direct lithiation. For N-Boc-piperidine , the 1:1 complex of sec-BuLi and (-)-sparteine achieves moderate enantioselectivity (er = 87:13) at -78°C. Computational studies reveal that the pro-S hydrogen is preferentially abstracted due to thermodynamic control, despite higher activation barriers compared to pyrrolidine analogs. Using excess ligand (2 equiv) and low temperatures minimizes competing side reactions (e.g., carbamate addition) .
Advanced: How can computational modeling predict pharmacokinetic properties of derivatives?
Quantitative Structure-Activity Relationship (QSAR) models and ADMET Predictor™ software evaluate key parameters:
- Lipophilicity (LogP) : Affects membrane permeability; derivatives with LogP <3 are preferred for CNS targeting.
- Metabolic stability : Piperidine rings with electron-withdrawing groups (e.g., tosyl) reduce cytochrome P450-mediated oxidation.
- Toxicity : Molecular docking identifies off-target interactions (e.g., hERG channel binding), guiding structural modifications .
Advanced: What side reactions occur during functionalization, and how are they mitigated?
Common issues include:
- Elimination : Competing β-hydride elimination during deprotonation, minimized by using bulky bases (e.g., LDA) and low temperatures.
- Carbamate cleavage : Acidic conditions during Boc removal can protonate sulfonyl groups; buffered TFA/CH₂Cl₂ mixtures prevent this .
- Racemization : Chiral centers adjacent to sulfonyl groups are prone to epimerization; kinetic quenching (e.g., rapid protonation) preserves stereochemistry .
Advanced: How is this compound applied in designing multitarget-directed ligands (MTDLs)?
This compound serves as a key intermediate in MTDL synthesis. For example, in donecopride, the piperidine scaffold is functionalized with acetylcholinesterase (AChE)-inhibiting and serotonergic moieties. Structure-activity relationship (SAR) studies optimize substituent positions (e.g., methoxy groups for AChE binding) while maintaining metabolic stability .
Advanced: What contradictions exist in spectroscopic data interpretation?
Discrepancies arise in ¹H NMR assignments for piperidine methylene protons. For example, coordination to metals (e.g., cobalt) shifts resonances upfield (~2.24 ppm), which may be misattributed to steric effects without corroborating IR or UV data . Computational NMR simulations (e.g., DFT) resolve ambiguities by comparing calculated and experimental shifts .
Advanced: How are intramolecular acyl transfer reactions leveraged in piperidine chemistry?
Spiropiperidine scaffolds are synthesized via intramolecular acyl transfer in conformationally mobile systems. For example, 1´-acyl-1-benzyl-3´,4´-dihydrospiro[piperidine-4,2´-quinoline] undergoes N→N acyl migration under mild conditions (HCOONH₄/Pd-C), confirmed by NOESY and HSQC experiments. Solvent polarity (e.g., DMF vs. THF) controls reaction rates and regioselectivity .
Advanced: What role does the tosyl group play in reactivity?
The 4-toluenesulfonyl (tosyl) group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or alkoxides). Its electron-withdrawing nature stabilizes transition states in SN2 reactions, as shown in kinetic studies comparing tosyl vs. mesyl derivatives. However, steric hindrance from the methyl group can reduce reactivity in crowded systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
